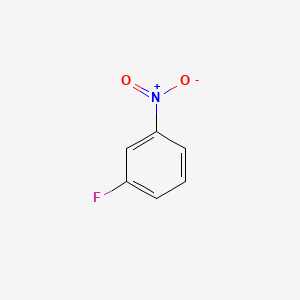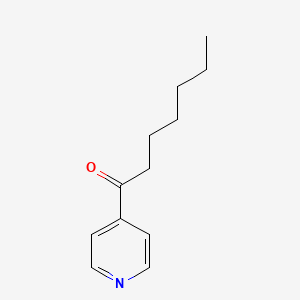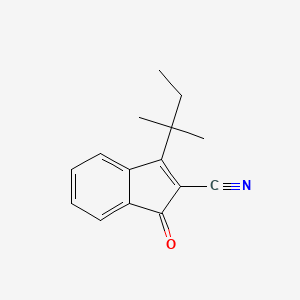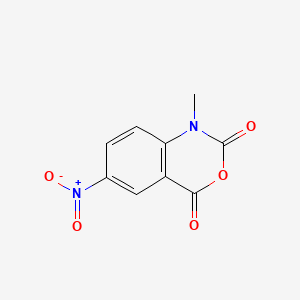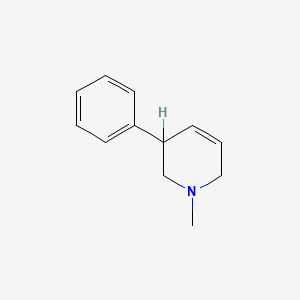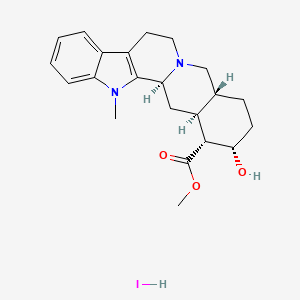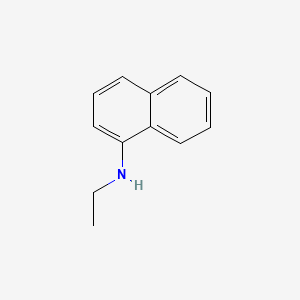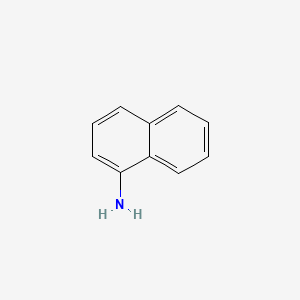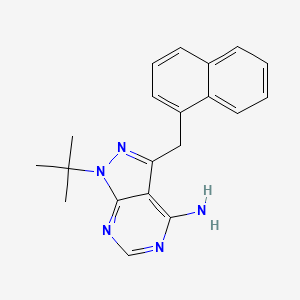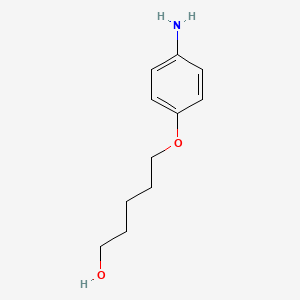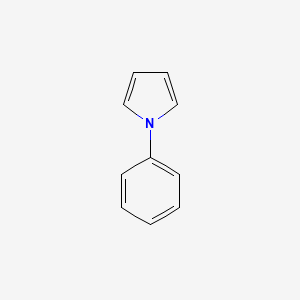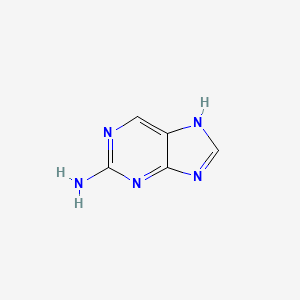
2-Aminopurine
描述
2-Aminopurine is a purine analog of guanine and adenine. It is a fluorescent molecular marker widely used in nucleic acid research. This compound can pair with thymine as an adenine-analogue and with cytosine as a guanine-analogue, making it a valuable tool in mutagenesis studies .
作用机制
Target of Action
2-Aminopurine (2AP) primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a serine/threonine kinase that plays an integral role in the regulation of the eukaryotic cell cycle . It is critically associated with tumor growth, particularly in breast cancer progression .
Mode of Action
2AP is a purine analog of guanine and adenine and is a fluorescent molecular marker used in nucleic acid research . It most commonly pairs with thymine as an adenine-analogue, but can also pair with cytosine as a guanine-analogue . This compound interacts with its target, CDK2, by binding to the ATP binding site of CDK2 . This interaction results in the inhibition of CDK2, thereby affecting cell cycle regulation .
Biochemical Pathways
2AP and its derivatives play a significant role in the biochemical pathways of purine and nucleic acid metabolism . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . The introduction of polar substitution at the C-6 position of purine, as seen in some 2AP derivatives, has been found to be beneficial for CDK2 inhibition .
Pharmacokinetics
It’s known that 2ap is used in the laboratory for mutagenesis , indicating that it can be absorbed and distributed in a biological system. More research is needed to fully understand the ADME properties of 2AP and their impact on its bioavailability.
Result of Action
The primary result of 2AP’s action is the inhibition of CDK2, which can affect cell cycle regulation and potentially slow tumor growth . As a fluorescent molecular marker, 2AP is also used to probe DNA structure and dynamics . Changes in 2AP fluorescence can report on conformational changes in the DNA substrate that occur during the course of the reaction .
Action Environment
The action, efficacy, and stability of 2AP can be influenced by various environmental factors. For instance, the fluorescence of 2AP is strongly quenched within the structure of double-stranded DNA, but is enhanced if the base stacking or base pairing is perturbed . Moreover, the fluorescence of 2AP shows a pronounced, characteristic response to base flipping . These characteristics suggest that the local environment within a DNA strand can significantly influence the action of 2AP.
生化分析
Biochemical Properties
2-Aminopurine, being an analog to adenine, pairs with thymine by two hydrogen bonds . After a tautomeric shift due to protonation, it can form a pair with cytosine . Therefore, this compound can induce base pair transition from A=T to G=C in subsequent replication cycles . It is also used as a marker to determine the activity of some enzymes involved .
Cellular Effects
This compound is a fluorescent probe of DNA structure and the perturbation of that structure by interaction with enzymes and other molecules . It is used in highly sensitive assays to determine kinetic parameters for DNA polymerase catalyzed reactions, including exonucleolytic proofreading and nucleotide binding and incorporation .
Molecular Mechanism
This compound, after a tautomeric shift due to protonation, can form a pair with cytosine . Therefore, this compound can induce base pair transition from A=T to G=C in subsequent replication cycles . This mechanism of action allows this compound to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The fluorescence of this compound is used in highly sensitive assays to determine kinetic parameters for DNA polymerase catalyzed reactions . Changes in this compound fluorescence can be used to report on conformational changes in the DNA substrate that occur during the course of the reaction .
Metabolic Pathways
This compound and its derivatives represent an important structural element for the creation of antagonists of nucleic acid monomers and their precursors . It is an intermediate in the biochemical pathways of purine and nucleic acid metabolism .
Transport and Distribution
Given its role as a fluorescent probe of DNA structure, it is likely that it interacts with DNA and enzymes within the cell .
Subcellular Localization
Given its role in DNA structure and interactions, it is likely localized in the nucleus where it interacts with DNA and enzymes .
准备方法
Synthetic Routes and Reaction Conditions: A novel synthetic approach to 2-aminopurine involves the creation of a condensed polyazotic heterocyclic tetrazolopyrimidine structure, its transformation into triaminopyrimidine, and subsequent cyclization into this compound . Another method includes the synthesis of this compound riboside starting with the thiation of guanosine with phosphorus pentasulfide followed by reduction with Raney nickel .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity through optimized reaction conditions and purification processes.
化学反应分析
Types of Reactions: 2-Aminopurine undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced under specific conditions to yield reduced forms.
Substitution: Participates in nucleophilic substitution reactions, particularly in the presence of halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under controlled conditions.
Reduction: Raney nickel or other reducing agents.
Substitution: Halogenated compounds and appropriate catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are often used in further chemical or biological studies .
科学研究应用
2-Aminopurine is extensively used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent probe to study nucleic acid structure and dynamics.
Biology: Employed in mutagenesis studies to understand DNA replication and repair mechanisms.
Industry: Utilized in the development of biosensors and other diagnostic tools.
相似化合物的比较
8-Vinyl-deoxyadenosine: Another fluorescent nucleoside analog with improved properties compared to 2-aminopurine.
Peptide Nucleic Acids (PNA): Analogous to nucleic acids but with a peptide backbone, used in molecular biology research.
Uniqueness: this compound is unique due to its ability to pair with both thymine and cytosine, its strong fluorescence, and its utility in studying DNA and RNA dynamics. Its versatility in mutagenesis and as a fluorescent probe sets it apart from other nucleic acid analogs.
属性
IUPAC Name |
7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWWFOAEOYUST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196416 | |
| Record name | 2-Aminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
452-06-2 | |
| Record name | 2-Aminopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-aminopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O14B3U97FW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


